molecular formula C68H105N11O15 B611648 VcMMAE CAS No. 646502-53-6

VcMMAE

Cat. No. B611648
M. Wt: 1316.65
InChI Key: NLMBVBUNULOTNS-HOKPPMCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VcMMAE (MC-Val-Cit-PAB-MMAE) is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) with potent antitumor activity . It uses the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc) .


Synthesis Analysis

The synthesis of VcMMAE involves the conjugation of the anti-mitotic agent MMAE to the antibody via a valine-citrulline (vc) linker . The linker is designed to be stable in the bloodstream but is cleaved by cathepsin once the conjugate has entered a tumor cell .


Molecular Structure Analysis

The molecular structure of VcMMAE consists of a monoclonal antibody covalently bound with a potent anti-mitotic toxin (MMAE) through a protease-labile vc linker . The fully human IgG2 monoclonal antibody is linked to monomethyl auristatin E (MMAE) via a valine-citrulline enzyme-cleavable linker .


Chemical Reactions Analysis

The chemical reactions involved in the action of VcMMAE primarily occur after the ADC is internalized by the cancer cell . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Scientific Research Applications

  • VcMMAE has shown potent antitumor activity in the treatment of non-Hodgkin lymphoma, including both rituximab-sensitive and -resistant lymphomas. The microtubule destabilizing agent MMAE, when conjugated to the humanized anti-CD19 antibody hBU12 via a protease-sensitive valine-citrulline (vc) dipeptide linker, induced significant tumor cell killing and high rates of durable regressions in mice implanted with these tumors (Gerber et al., 2009).

  • The cAC10-vcMMAE conjugate, targeting CD30, significantly enhanced antitumor activities of the chimeric monoclonal antibody cAC10 against CD30+ cell lines and in mouse xenograft models of Hodgkin disease and anaplastic large cell lymphoma. This antibody-drug conjugate was highly potent and selective against CD30+ tumor lines but much less active on antigen-negative cells (Francisco et al., 2003).

  • The anti-CD79b-vcMMAE conjugate demonstrated therapeutic potential for the treatment of non-Hodgkin lymphoma. The study found a minimal cell-surface expression level of CD79b required for in vitro activity and that sensitivity to the drug was correlated with the expression level of BCL-XL. This ADC was more effective than a standard-of-care regimen in xenograft models of NHL (Dornan et al., 2009).

  • HB22.7-vcMMAE, an anti-CD22 monoclonal antibody-drug conjugate, demonstrated efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity. This ADC showed potent and specific in vitro cytotoxicity on a panel of B cell NHL cell lines and induced complete and persistent response in established NHL xenografts using DoHH2 and Granta 519 cell lines (Abuhay et al., 2016).

  • CR011-vcMMAE, targeting GPNMB, induced regression of established human melanoma xenografts and showed potential therapeutic benefit in malignant melanoma. The disappearance rate of implants was dose-dependent, and CR011-vcMMAE demonstrated a favorable safety profile (Pollack et al., 2007).

Safety And Hazards

VcMMAE should be handled with care to avoid dust formation and contact with skin and eyes . It is also recommended to avoid breathing in mist, gas, or vapors .

Future Directions

While specific future directions for VcMMAE are not mentioned in the search results, the development of ADCs like VcMMAE is a promising area of research in cancer treatment . The ability of these drugs to target cancer cells specifically while sparing healthy cells could lead to more effective and less toxic treatments .

properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMBVBUNULOTNS-HOKPPMCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H105N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VcMMAE

CAS RN

646502-53-6
Record name Vedotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SGD-1006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,570
Citations
JA Francisco, CG Cerveny, DL Meyer, BJ Mixan… - Blood, 2003 - ashpublications.org
… , cAC10-vcMMAE was efficacious at doses as low as 1 mg/kg. Mice treated at 30 mg/kg cAC10-vcMMAE showed no signs of toxicity. These data indicate that cAC10-vcMMAE may be a …
Number of citations: 049 ashpublications.org
HP Gerber, M Kung-Sutherland, I Stone… - Blood, The Journal …, 2009 - ashpublications.org
… and -refractory lymphomas treated with hBU12-vcMMAE. Furthermore, high rates of durable … of hBU12-vcMMAE. Combined, our data suggest that hBU12-vcMMAE may represent a …
Number of citations: 103 ashpublications.org
M Abdollahpour-Alitappeh… - Artificial cells …, 2018 - Taylor & Francis
… Most importantly, our results revealed that rituximab-vcMMAE was … -vcMMAE was able to inhibit colony formation in CD20-positive cells. These data indicate that rituximab-vcMMAE may …
Number of citations: 26 www.tandfonline.com
KF Tse, VA Pollack, DA McCabe, M Shadish… - Cancer Research, 2006 - AACR
… with vcMMAE demonstrated neither binding to, nor growth inhibition of, Tim1-positive cell lines. In xenograft mouse models, CR014-vcMMAE … These data indicate that CR014-vcMMAE …
Number of citations: 1 aacrjournals.org
VA Pollack, E Alvarez, KF Tse, MY Torgov, S Xie… - Cancer chemotherapy …, 2007 - Springer
… -vcMMAE showed an elimination half-life of 10.3 days. A low volume of distribution suggested that CR011-vcMMAE was confined to blood and interstitial fluid. CR011-vcMMAE could be …
Number of citations: 96 link.springer.com
B Gikanga, NS Adeniji, TW Patapoff… - Bioconjugate …, 2016 - ACS Publications
Antibody–drug conjugates (ADCs) require thorough characterization and understanding of product quality attributes. The framework of many ADCs comprises one molecule of antibody …
Number of citations: 27 pubs.acs.org
C Vaklavas, A Forero - BioDrugs, 2014 - Springer
Exploiting the highly targeted nature of monoclonal antibodies to deliver selectively to tumor cells a cytotoxic payload is an attractive concept and the successful precedents of the recent …
Number of citations: 26 link.springer.com
K Klussman, BJ Mixan, CG Cerveny… - Bioconjugate …, 2004 - ACS Publications
… The drug-linker (vcMMAE) was used as a frozen DMSO solution of known concentration, … For the vcMMAE conjugate, 133.6 μL of 7.5 mM maleimidocaproyl-vcMMAE stock solution was …
Number of citations: 42 pubs.acs.org
X Qian, E Mills, M Torgov, WJ LaRochelle, M Jeffers - Molecular oncology, 2008 - Elsevier
… melanoma cells to CR011-vcMMAE. These data indicate that it may be possible to increase the anticancer activity of CR011-vcMMAE through pharmacological enhancement of GPNMB …
Number of citations: 68 www.sciencedirect.com
F Li, M Ulrich, M Jonas, G Linares, X Zhang… - Cancer Research, 2016 - AACR
… confirmed that h00-vcMMAE bound to macrophage … -vcMMAE. High levels of TAMs were observed in the KM-H2 HL and BR620 breast cancer models that were sensitive to h00-vcMMAE…
Number of citations: 1 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.